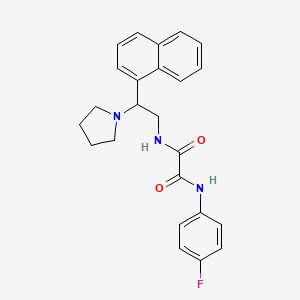

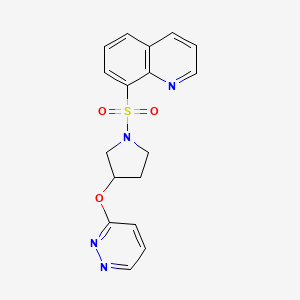

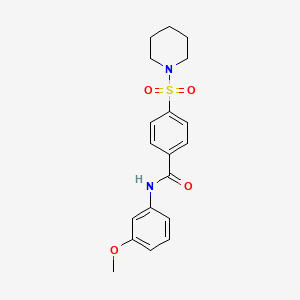

![molecular formula C19H23NO3 B2531869 N-[1-(furan-2-yl)propan-2-yl]-4-phényloxane-4-carboxamide CAS No. 1209129-62-3](/img/structure/B2531869.png)

N-[1-(furan-2-yl)propan-2-yl]-4-phényloxane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives has been explored in various studies. One such derivative, N-(4-bromophenyl)furan-2-carboxamide, was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling to produce a range of analogues with moderate to good yields . Another study reported the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes, which were characterized using various techniques including FT-IR, NMR, and HR-MS, as well as single crystal X-ray diffraction for the ligand . Additionally, the synthesis of related furan compounds such as 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide was achieved through a two-step reaction, with their structures confirmed by spectroscopic methods and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was determined to crystallize in the monoclinic system with specific unit cell parameters. The ligand coordinates with metal ions as a bidentate, forming neutral complexes . In another study, the crystal and molecular structure of a furan-quinone pigment was analyzed, revealing triclinic crystals with specific dimensions and intramolecular hydrogen bonds contributing to the stability of the molecular configurations . The molecular structures of the synthesized furan compounds were also calculated using density functional theory (DFT) and were found to be consistent with the crystal structures determined by X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of the synthesized furan-2-carboxamide derivatives was not explicitly detailed in the provided papers. However, the Suzuki-Miyaura cross-coupling reaction used to modify N-(4-bromophenyl)furan-2-carboxamide indicates the potential for these compounds to undergo further chemical transformations . The metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide were also synthesized, suggesting the ability of the ligand to react with metal ions to form coordination compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated through various analytical techniques. The thermal decomposition of the metal complexes was studied using thermogravimetry, indicating their stability and decomposition patterns . The molecular electrostatic potential and frontier molecular orbitals of the synthesized furan compounds were investigated using DFT, revealing insights into their physicochemical properties . Additionally, the anti-bacterial and anti-cancer activities of these compounds were evaluated, with N-(4-bromophenyl)furan-2-carboxamide showing significant activity against drug-resistant bacteria, and the metal complexes displaying antioxidant and antitumor activities .

Applications De Recherche Scientifique

Précurseur médicamenteux et synthèse du (S)-1-(furan-2-yl)propan-1-ol

- Contexte: Le (S)-1-(furan-2-yl)propan-1-ol (également connu sous le nom de (S)-2) est un alcool hétérocyclique chiral présentant un potentiel pharmaceutique important .

- Application: Le (S)-2 sert de précurseur pour la synthèse de pyranones, qui trouve des applications dans la création d'analogues de sucres, d'antibiotiques, de tirantamycines et de médicaments anticancéreux. La synthèse biocatalytique du (S)-2 à l'aide de Lactobacillus paracasei BD101 a été réalisée avec une haute énantiopureté et un rendement à l'échelle du gramme .

Inhibition de l'activité monophénolase

- Application: De faibles doses du composé 8 présentent une inhibition dose-dépendante de la monophénolase, tandis que des doses élevées augmentent considérablement l'activité enzymatique .

Activité herbicide

- Application: Le composé 6d a démontré une bonne activité herbicide, comparable à celle du composé de référence, contre les mauvaises herbes ciblées .

Utilisation analytique

- Application: Les chercheurs peuvent utiliser cette méthode pour la quantification et la caractérisation du F5831-1958 .

Contexte de la politique scientifique

- Application: Le F5831-1958 symbolise l'importance des investissements dans la science et la technologie pour relever les défis sociétaux, s'alignant sur la vision d'un État-providence .

Financement de la recherche

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-15(14-17-8-5-11-23-17)20-18(21)19(9-12-22-13-10-19)16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKQWHXQTJKOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

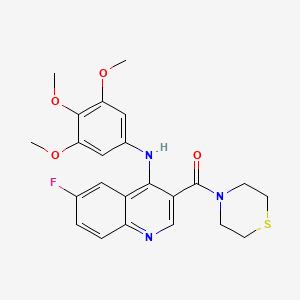

![6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)

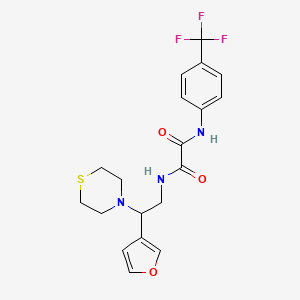

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)

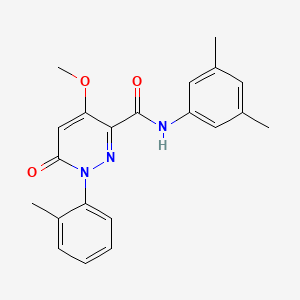

![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)

![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)